n-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide

Description

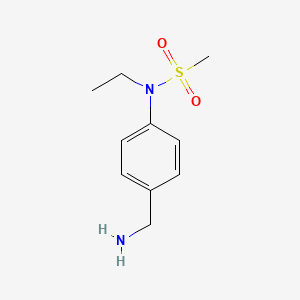

N-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a phenyl ring substituted with an aminomethyl moiety at the para position. The compound’s hydrochloride salt (CAS 128263-66-1) has a molecular formula of C₈H₁₃ClN₂O₂S, a molecular weight of 236.72 g/mol, and a melting point of 255–257°C . It is commonly employed as an intermediate in organic synthesis, particularly for developing antitumor, antiviral, and antibiotic agents .

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

N-[4-(aminomethyl)phenyl]-N-ethylmethanesulfonamide |

InChI |

InChI=1S/C10H16N2O2S/c1-3-12(15(2,13)14)10-6-4-9(8-11)5-7-10/h4-7H,3,8,11H2,1-2H3 |

InChI Key |

JADAWXHZMPGRIX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=C(C=C1)CN)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminomethyl)phenylamine with ethyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl (-CH₂NH₂) group undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| KMnO₄ (acidic or neutral media) | Imine (-CH=N-) or nitrile (-CN) | Partial oxidation yields imines; stronger conditions favor nitriles. |

| CrO₃ (chromic acid) | Carboxylic acid (-COOH) | Over-oxidation of the aminomethyl group observed at elevated temperatures. |

Mechanistic Pathway :

-

Initial deprotonation of the amine followed by sequential electron transfer.

-

Imine formation involves dehydrogenation, while nitrile synthesis requires complete NH₂ group removal.

Reduction Reactions

The sulfonamide group and aromatic ring participate in selective reductions:

| Reagent/Conditions | Target Group | Product Formed |

|---|---|---|

| LiAlH₄ (anhydrous ether) | Sulfonamide (-SO₂N-) | Sulfinamide (-SO-NH-) or thiol (-SH) |

| H₂/Pd-C (catalytic hydrogenation) | Nitro (-NO₂) (if present) | Amine (-NH₂) |

Key Findings :

-

LiAlH₄ reduces sulfonamides to sulfinamides without affecting the ethyl group.

-

Catalytic hydrogenation selectively reduces nitro groups (if present) to amines while preserving the sulfonamide .

Nucleophilic Substitution

The sulfonamide’s sulfonyl group acts as an electron-withdrawing group, facilitating aromatic substitution:

| Nucleophile | Position | Product | Conditions |

|---|---|---|---|

| Amines (-NH₂) | Para to sulfonamide | N-aryl substituted derivatives | Basic (e.g., NaOH), 80°C |

| Thiols (-SH) | Ortho/para positions | Thioether-linked compounds | Polar aprotic solvent (DMF), rt |

Case Study :

-

Substitution with benzylamine under basic conditions yields N-(4-(benzylaminomethyl)phenyl)-N-ethylmethanesulfonamide, confirmed via ¹H NMR.

Chan-Lam Coupling Reactions

While not directly documented for this compound, analogous sulfonamides participate in copper-catalyzed couplings with arylboronic acids to form biaryl sulfonamides :

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Cu(I) catalyst, base, arylboronic acid | N-aryl sulfonamide derivatives | 70-85% |

Proposed Pathway :

-

Transmetallation between boronic acid and copper catalyst.

-

Oxidative addition of the sulfonamide’s N-H bond to form C-N bonds.

Comparative Reaction Analysis

Industrial and Optimization Insights

Scientific Research Applications

N-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Aminophenyl)-N-Methylethanesulfonamide (CAS 98623-16-6)

- Molecular Formula : C₉H₁₄N₂O₂S

- Molecular Weight : 214.28 g/mol

- Key Features: Ethanesulfonamide backbone with a methyl group on the sulfonamide nitrogen and a 4-aminophenyl substituent.

- Comparison: The ethanesulfonamide chain (vs. methanesulfonamide in the target compound) increases hydrophobicity.

N-Methyl-1-(4-nitrophenyl)methanesulfonamide

- Synonyms: 4-Nitro-N-methylbenzenemethanesulfonamide

- Key Features: Nitro group at the para position instead of aminomethyl.

- Comparison : The nitro group is strongly electron-withdrawing, increasing the sulfonamide’s acidity compared to the target compound. This property makes it more reactive in electrophilic substitutions but less suitable for applications requiring basicity or hydrogen bonding .

1-[4-(Aminomethyl)phenyl]-N-methylmethanesulfonamide (CAS 191868-24-3)

- Molecular Formula : C₉H₁₄N₂O₂S

- Key Features: Methyl group on the sulfonamide nitrogen and aminomethylphenyl substituent.

- Comparison: The methyl group (vs. This structural variation may influence pharmacokinetic properties in drug design .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| N-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide (HCl) | C₈H₁₃ClN₂O₂S | 236.72 | 255–257 | Ethyl (sulfonamide N), aminomethyl |

| 2-(4-Aminophenyl)-N-Methylethanesulfonamide | C₉H₁₄N₂O₂S | 214.28 | Not Available | Methyl (sulfonamide N), ethanesulfonamide |

| N-Methyl-1-(4-nitrophenyl)methanesulfonamide | C₈H₁₀N₂O₄S | 230.24 | Not Available | Nitro, methyl (sulfonamide N) |

| 1-[4-(Aminomethyl)phenyl]-N-methylmethanesulfonamide | C₉H₁₄N₂O₂S | 214.28 | Not Available | Methyl (sulfonamide N), aminomethyl |

Q & A

Q. What are the common synthetic routes for preparing N-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide, and what critical reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfonylation of 4-(aminomethyl)aniline with methanesulfonyl chloride, followed by N-ethylation. Key steps include:

- Sulfonylation: Reacting 4-(aminomethyl)aniline with methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., NaOH or K₂CO₃) to form the sulfonamide intermediate .

- Ethylation: Introducing the ethyl group via alkylation agents like ethyl iodide or ethyl bromide. Temperature control (60–80°C) and stoichiometric excess of the alkylating agent improve yield .

Critical factors include solvent choice (DMF enhances solubility but may require post-reaction purification), pH (basic conditions prevent protonation of the amine), and reaction time (extended periods reduce side products like diethylated derivatives) .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy:

- HPLC: Reverse-phase HPLC with UV detection (λ = 250–260 nm) monitors purity (>98% by area normalization). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .

- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular weight (calc. 242.3 g/mol) and detects impurities like incomplete ethylation .

Advanced Research Questions

Q. What strategies are employed to optimize the synthesis of this compound when encountering low yields due to competing side reactions?

Methodological Answer: Common side reactions include over-alkylation (diethylation) or hydrolysis of the sulfonamide group. Mitigation strategies:

- Protection of the Aminomethyl Group: Temporarily protecting the -CH₂NH₂ moiety with tert-butoxycarbonyl (Boc) groups during alkylation prevents undesired ethylation at this site .

- Catalytic Systems: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems, reducing side product formation .

- Process Monitoring: Real-time FTIR or inline HPLC tracks reaction progression, enabling timely termination to minimize degradation .

Q. How do structural modifications at the aminomethyl position affect the compound's bioactivity, and what in vitro assays are used to assess this?

Methodological Answer: The aminomethyl group is critical for hydrogen bonding with biological targets. Modifications (e.g., alkylation, acetylation) alter pharmacokinetics and target affinity:

- Substitution with Bulky Groups: Replacing -CH₂NH₂ with -CH₂NHR (R = acyl or alkyl) reduces solubility but may enhance membrane permeability. Assessed via parallel artificial membrane permeability assays (PAMPA) .

- In Vitro Enzyme Inhibition: Test against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. IC₅₀ values correlate with the electronic effects of substituents .

- Cellular Uptake Studies: Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in cancer cell lines (e.g., HeLa), revealing structure-dependent transport mechanisms .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Robust approaches include:

- Standardized Assay Protocols: Replicate studies using identical cell lines (e.g., NIH/3T3 for cytotoxicity) and reagent batches .

- Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may contribute to off-target effects .

- Structural Reanalysis: Single-crystal X-ray diffraction confirms batch-to-batch consistency in stereochemistry and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.